

Acriflavine for Live Cell Staining: Application Notes and Protocols

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Compound of Interest

Compound Name: Acriflavine

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Introduction

Acriflavine is a fluorescent dye belonging to the acridine family. Historically utilized as a topical antiseptic, its utility has expanded into the realm of cellular and molecular biology due to its fluorescent properties and ability to intercalate with nucleic acids.[1][2] This document provides detailed application notes and protocols for the use of **acriflavine** in staining live cells for various research applications, including fluorescence microscopy and flow cytometry.

Acriflavine is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1][3] Its planar tricyclic structure allows it to insert between the base pairs of DNA, a mechanism central to its fluorescent staining of the nucleus.[1] This interaction with nucleic acids makes it a valuable tool for visualizing cell nuclei and studying cellular processes.

Mechanism of Action

Acriflavine's primary mechanism as a fluorescent stain lies in its ability to intercalate into double-stranded DNA.[1] Upon binding, its fluorescence is significantly enhanced, allowing for the visualization of the nucleus in live cells.[4] The dye is cell-permeant, meaning it can cross intact cell membranes to reach the nucleus.[5] In addition to its role as a DNA intercalator, **acriflavine** is also known to inhibit hypoxia-inducible factor 1 (HIF-1), a key transcription factor involved in cellular responses to low oxygen.[1][6][7] This inhibition occurs through the disruption of the dimerization of HIF-1 α with HIF-1 β . [6][8] While this inhibitory function is a key

focus in cancer research, it is an important consideration when using **acriflavine** for live-cell imaging, as it may influence cellular physiology.

Data Presentation

The optimal concentration of **acriflavine** for staining live cells is a balance between achieving sufficient fluorescence for imaging and minimizing cytotoxicity. The following table summarizes recommended concentrations from various studies. It is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions.

Cell Type	Application	Acridflavine Concentration	Incubation Time	Key Observations
Labyrinthulomycetes	Epifluorescence Microscopy	0.05% (w/v)	4 minutes	Red-fluorescent cell wall and green-fluorescent cytoplasm.[9]
Human Lymphocytes	Comet Assay	0.025% (w/v)	2 - 15 minutes	DNA damage observed with light exposure. [10]
NCI-H460 (Lung Cancer Cells)	Comet Assay	0.025% (w/v)	2 - 15 minutes	DNA damage observed with light exposure. [10]
Primary Hemangioblastoma Cells	Viability Assay (MTT)	1 - 100 μ M	24 - 72 hours	Dose-dependent decrease in cell viability.[11]
Various Cancer Cell Lines	In vitro Assays	1 - 10 μ M	24 - 72 hours	Inhibition of cell viability.[1]
Gastrointestinal Mucosa	Confocal Laser Endomicroscopy	0.01% - 0.05% (w/v)	Not specified	0.02% showed the best nuclear staining and image quality. [12]
Meiotic Chromosomes (Fungi)	Fluorescence Microscopy	100 - 200 μ g/mL	20 - 30 minutes	DNA-specific staining, leaving the nucleolus transparent.[13]

Experimental Protocols

Protocol 1: General Live-Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining adherent live cells with **acriflavine** for visualization of the nucleus.

Materials:

- **Acriflavine** hydrochloride (powder)
- Phosphate-buffered saline (PBS) or appropriate cell culture medium
- Live cells cultured on glass-bottom dishes or chamber slides
- Fluorescence microscope with appropriate filter sets (e.g., excitation ~460 nm, emission ~515 nm)[2]

Procedure:

- Prepare **Acriflavine** Stock Solution: Prepare a 1 mg/mL (0.1% w/v) stock solution of **acriflavine** in sterile PBS or distilled water. Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution protected from light at 4°C.
- Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the **acriflavine** working solution to the cells, ensuring the entire cell monolayer is covered.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Incubation time may need to be optimized.

- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess stain.
- Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope.

Protocol 2: Staining Suspension Cells for Flow Cytometry

This protocol is designed for staining live suspension cells with **acriflavine** for nuclear analysis by flow cytometry.

Materials:

- **Acriflavine** hydrochloride stock solution (as prepared in Protocol 1)
- PBS or other suitable buffer for flow cytometry
- Suspension cells
- Flow cytometer

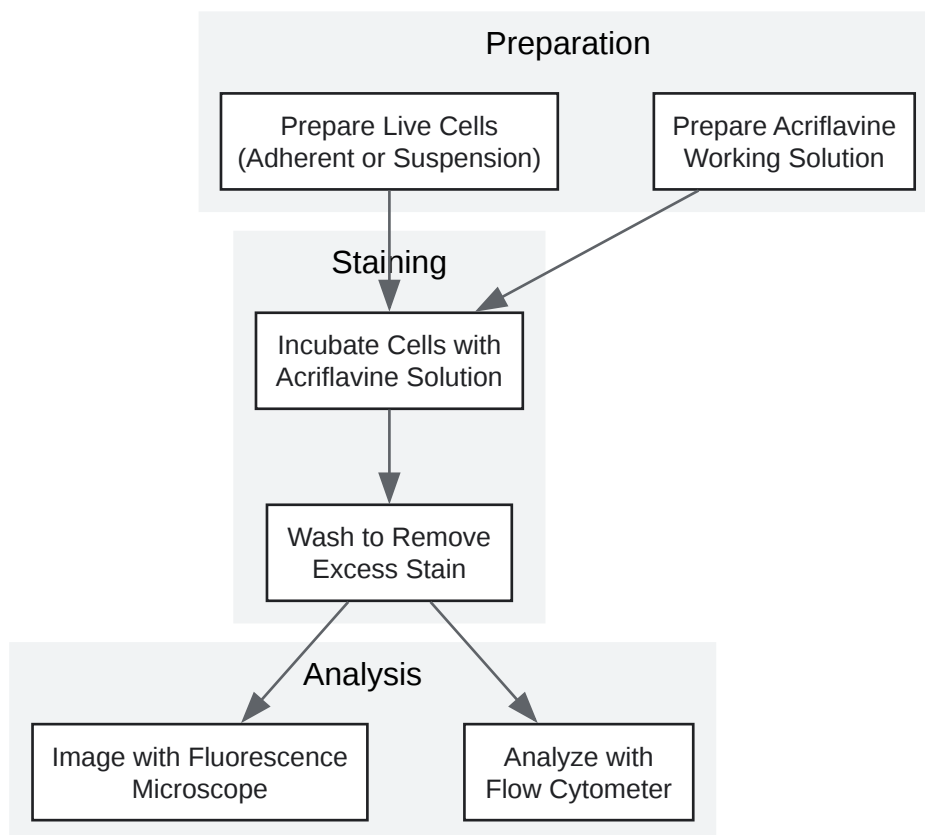
Procedure:

- Cell Preparation:
 - Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
 - Wash the cells once with PBS.
 - Resuspend the cells in PBS at a concentration of 1×10^6 cells/mL.
- Staining:

- Add **acriflavine** stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-5 μ M).
- Vortex the cell suspension gently to ensure even distribution of the dye.
- Incubation: Incubate the cells at room temperature or 37°C for 15-30 minutes, protected from light.
- Washing (Optional but Recommended):
 - Centrifuge the stained cells to pellet them.
 - Discard the supernatant.
 - Resuspend the cells in fresh PBS.
- Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters.

Mandatory Visualizations

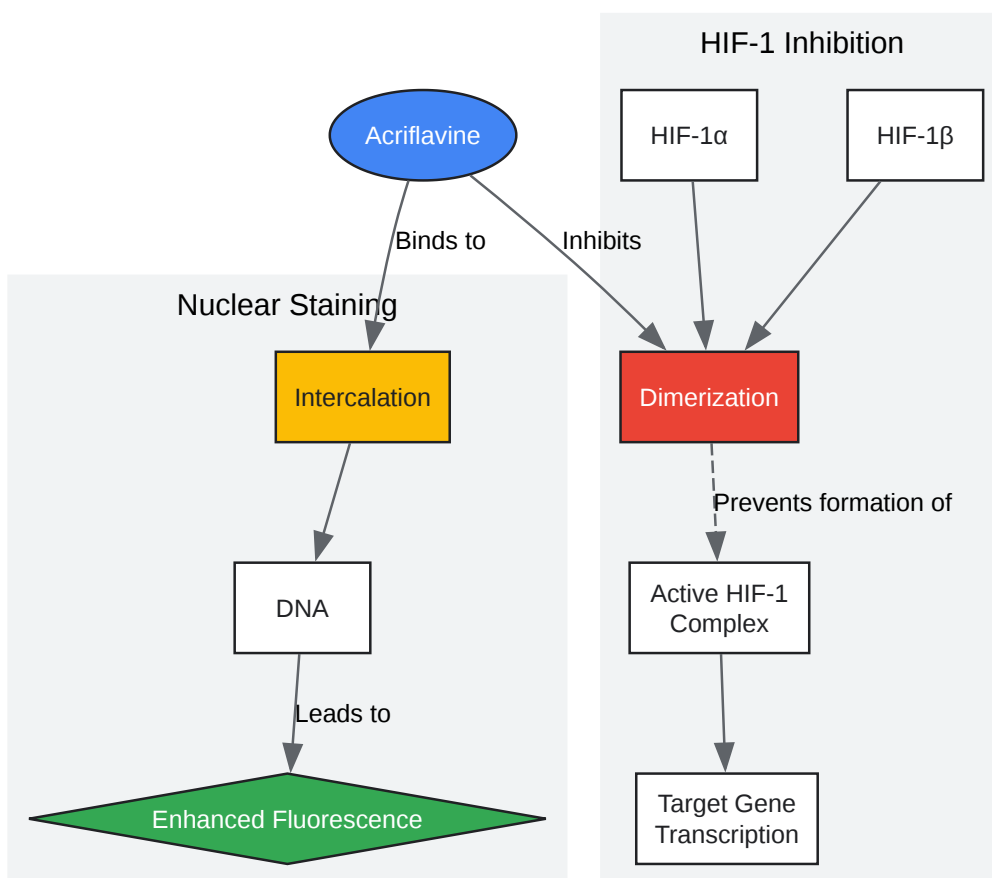
General Workflow for Live Cell Staining with Acriflavine



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Caption: General workflow for live cell staining with **acriflavine**.

Acriflavine's Dual Mechanism of Action

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Caption: Dual mechanism of **acriflavine**: DNA intercalation and HIF-1 inhibition.

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